

# Application Notes: Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines

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Compound of Interest		
Compound Name:	Amine	
Cat. No.:	B1642673	Get Quote

#### Introduction

The palladium-catalyzed asymmetric  $\alpha$ -arylation of alkylamines is a powerful and versatile method for the synthesis of chiral  $\alpha$ -aryl amines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and chiral ligands. This application note describes a highly enantioselective protocol utilizing a palladium catalyst with a chiral phosphine ligand to couple N-arylimidoyl cyanide-protected alkylamines with a broad range of aryl bromides and iodides. The reaction proceeds under mild conditions with a weak base, offering a practical and efficient route to valuable chiral **amine** building blocks.

### **Key Features**

- High Enantioselectivity: The use of a chiral phosphine ligand (L8, also known as R-AntPhos)
  enables excellent control over the stereochemistry of the newly formed C-C bond,
  consistently delivering high enantiomeric excess (ee).
- Broad Substrate Scope: The method is applicable to a wide variety of N-arylimidoyl cyanideprotected alkylamines and a diverse range of electronically and sterically varied aryl halides.
- Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures with a mild base (cesium carbonate), enhancing functional group tolerance.
- Operational Simplicity: The catalyst is generated in situ from commercially available precursors (Pd(OAc)2 and the chiral ligand), simplifying the experimental setup.



 Protecting Group Strategy: The N-arylimidoyl cyanide protecting group plays a dual role, acting as a directing group to facilitate C-H activation and as an activating group, while also being readily removable under acidic conditions.

## **Data Presentation**

The following tables summarize the scope of the palladium-catalyzed asymmetric  $\alpha$ -arylation of various N-arylimidoyl cyanide-protected alkyl**amine**s with different aryl halides, demonstrating the broad applicability and high efficiency of this method.

Table 1: Substrate Scope of N-Arylimidoyl Cyanide-Protected Alkylamines with Iodobenzene

Entry	Alkylamine Substrate (R group)	Product	Yield (%)	ee (%)
1	Benzyl	3a	71	97
2	4-Methylbenzyl	3b	75	96
3	4-Methoxybenzyl	3c	80	95
4	4-Fluorobenzyl	3d	68	98
5	2- Naphthylmethyl	3e	72	97
6	n-Butyl	3f	78	97
7	Ethyl	3g	51	97

Reaction Conditions: N-arylimidoyl cyanide-protected alkyl**amine** (0.2 mmol), iodobenzene (0.3 mmol), Pd(OAc)2 (5 mol %), L8 (10 mol %), Cs2CO3 (0.4 mmol) in toluene/CPME (7:3, 2.0 mL) at 60 °C.

Table 2: Substrate Scope of Aryl Halides with N-Arylimidoyl Cyanide-Protected Phenethylamine

| Entry | Aryl Halide | Product | Yield (%) | ee (%) |







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